Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties of Pyrrolidine-1-sulfonamide
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving therapeutic success. Among these, the five-membered pyrrolidine ring stands out as a "privileged scaffold," a structural motif frequently found in FDA-approved drugs and biologically active compounds.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is critical for precise interactions with biological targets.[1] When this versatile ring is functionalized with a sulfonamide moiety—a group renowned for its hydrogen bonding capabilities and metabolic stability—the resulting molecule, Pyrrolidine-1-sulfonamide, emerges as a compound of significant interest.
Derivatives of this core structure have shown promise across a spectrum of therapeutic areas, including the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for type-2 diabetes,[3][4] transient receptor potential vanilloid-4 (TRPV4) antagonists,[5] and novel antitumor agents.[6] Understanding the fundamental physicochemical properties of the parent Pyrrolidine-1-sulfonamide is therefore not merely an academic exercise; it is a critical prerequisite for any researcher, scientist, or drug development professional seeking to leverage this scaffold for therapeutic innovation. This guide provides a comprehensive analysis of these core properties, blending established data with practical, field-proven methodologies for its characterization.
Molecular Identity and Structural Architecture
The foundational step in characterizing any compound is to establish its precise molecular identity. Pyrrolidine-1-sulfonamide is an unambiguous chemical entity defined by a unique set of identifiers and a distinct structural arrangement.
| Property | Value | Source(s) |
| Chemical Name | Pyrrolidine-1-sulfonamide | [7][8] |
| Synonym(s) | 1-Pyrrolidinesulfonamide | [7][9] |
| CAS Number | 4108-88-7 | [7][9][10] |
| Molecular Formula | C₄H₁₀N₂O₂S | [7][9][10] |
| Molecular Weight | 150.20 g/mol | [7][9][10] |
| SMILES | C1CCN(C1)S(=O)(=O)N | [7][8][9] |
| InChIKey | LPPOVVJDAVMOET-UHFFFAOYSA-N | [7] |
The structure features a saturated, five-membered azacyclopentane (pyrrolidine) ring where the nitrogen atom is directly bonded to a sulfonyl group, which is in turn bonded to an amino group. This arrangement quenches the basicity of the pyrrolidine nitrogen, making the acidic protons on the terminal sulfonamide nitrogen the primary site of ionization.
Caption: Key structural features of Pyrrolidine-1-sulfonamide.
Core Physicochemical Properties: A Data-Driven Analysis
The therapeutic potential of a molecule is intrinsically linked to its physical and chemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its intended target.
| Physicochemical Parameter | Value | Significance in Drug Development |
| Physical Form | Solid | Affects handling, formulation, and dissolution rate. |
| Boiling Point | 287.49 °C at 760 mmHg | [10][11] Indicates low volatility and strong intermolecular forces. |
| Calculated logP | -0.71 | [7][9] Predicts high hydrophilicity and aqueous solubility. |
| TPSA | 63.4 - 71.8 Ų | [7][9][11] Favorable for cell membrane permeability and oral bioavailability. |
| H-Bond Donors | 1 (from -NH₂) | [9] Crucial for target binding and solubility. |
| H-Bond Acceptors | 2 (from -O=S=O-) | [9] Crucial for target binding and solubility. |
| Rotatable Bonds | 1 (S-N bond) | [9] Low number suggests conformational rigidity, which can be favorable for binding affinity. |
| Density | 1.408 g/cm³ | [11] Useful for formulation and process chemistry calculations. |
Expert Analysis & Insights
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Lipophilicity (logP): The calculated octanol-water partition coefficient (logP) is approximately -0.7.[7][9] This negative value strongly suggests that the molecule is hydrophilic. In drug development, this points towards good aqueous solubility, which is beneficial for formulation, but may also imply challenges in passively crossing lipid-rich biological membranes like the blood-brain barrier. The balance between solubility and permeability is a key optimization challenge for derivatives of this scaffold.
-
Acidity (pKa): While no experimental pKa is published for the parent compound, the relevant functional group is the sulfonamide (-SO₂NH₂). This group is known to be weakly acidic, with the nitrogen protons being ionizable. For aliphatic sulfonamides, the pKa is generally higher (less acidic) than for their aromatic counterparts.[12] The expected pKa would likely fall in the 9-11 range. This is a critical parameter as the charge state of a molecule at physiological pH (~7.4) dictates its solubility, receptor interactions, and membrane transport. At pH 7.4, Pyrrolidine-1-sulfonamide will be overwhelmingly in its neutral, un-ionized form.
-
Molecular Size and "Drug-Likeness": With a molecular weight of 150.20 g/mol and a Topological Polar Surface Area (TPSA) under 72 Ų, Pyrrolidine-1-sulfonamide fits comfortably within established guidelines for oral bioavailability, such as Lipinski's Rule of Five. Its small size and favorable TPSA make it an excellent starting point for building more complex drug candidates without quickly accumulating undesirable properties.
Methodologies for Spectroscopic Characterization
Authenticating the structure and purity of Pyrrolidine-1-sulfonamide is a non-negotiable step in research. The following protocols outline standard, self-validating systems for its spectroscopic identification.
Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides the most definitive structural information by probing the chemical environment of each hydrogen and carbon atom, confirming connectivity and purity.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of Pyrrolidine-1-sulfonamide.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for sulfonamides to ensure the acidic N-H protons are observable.
-
Vortex the tube until the sample is fully dissolved.
-
Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). Include standard 2D experiments like COSY and HSQC for unambiguous peak assignment.
Expected Spectral Features:
-
¹H NMR:
-
Two multiplets in the alkyl region (~1.8-2.0 ppm and ~3.2-3.4 ppm), corresponding to the four β-protons and four α-protons of the pyrrolidine ring, respectively. The protons alpha to the nitrogen will be downfield due to its inductive effect.
-
A broad singlet in the region of ~7.0-8.0 ppm (in DMSO-d₆), integrating to 2 protons, corresponding to the sulfonamide (-SO₂NH₂) group.
-
-
¹³C NMR:
-
Two distinct signals in the aliphatic region, corresponding to the α-carbons (~48-52 ppm) and β-carbons (~24-28 ppm) of the pyrrolidine ring.
-
Caption: Experimental workflow for NMR analysis.
Methodology 2: Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, particularly the characteristic S=O and N-H bonds of the sulfonamide.
Step-by-Step Protocol:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Data Processing: Perform a background subtraction using the clean ATR crystal.
Expected Characteristic Absorption Bands:
-
~3350-3250 cm⁻¹: Two bands corresponding to the asymmetric and symmetric N-H stretching of the primary sulfonamide.[13]
-
~2980-2850 cm⁻¹: C-H stretching vibrations of the pyrrolidine ring's CH₂ groups.
-
~1350-1310 cm⁻¹: Strong, sharp band for the asymmetric S=O stretch.[13]
-
~1160-1140 cm⁻¹: Strong, sharp band for the symmetric S=O stretch.[13]
-
~920-890 cm⁻¹: S-N stretching vibration.[13]
Methodology 3: Mass Spectrometry (MS)
Causality: Mass spectrometry confirms the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns, serving as a final check on its identity.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer source via direct infusion or using an LC system. Electrospray Ionization (ESI) in positive mode is typically effective.
-
Acquisition: Acquire a full scan mass spectrum.
-
Analysis: Identify the protonated molecular ion [M+H]⁺.
Expected Results:
-
A prominent peak at m/z 151.05, corresponding to the [C₄H₁₀N₂O₂S + H]⁺ ion.
Implications for Drug Discovery and Development
The physicochemical profile of Pyrrolidine-1-sulfonamide makes it a compelling starting point for fragment-based or lead optimization campaigns. The interplay between its properties directly influences its journey from a lab chemical to a potential therapeutic agent.
Caption: Relationship between physicochemical properties and drug development.
-
Target Engagement: The rigid, three-dimensional nature of the pyrrolidine ring helps reduce the entropic penalty upon binding to a target protein, potentially increasing affinity.[5] The sulfonamide group acts as a potent hydrogen bond donor and acceptor, allowing it to form strong, directional interactions within a receptor's active site.
-
Pharmacokinetics: The molecule's inherent hydrophilicity ensures good solubility, a prerequisite for absorption. However, medicinal chemists will often need to modulate the logP of derivatives by adding lipophilic groups to achieve the optimal balance required for membrane permeability and distribution to the target tissue, while avoiding metabolic liabilities.
Conclusion
Pyrrolidine-1-sulfonamide is more than a simple chemical; it is a highly valuable building block endowed with a compelling set of physicochemical properties. Its low molecular weight, structural rigidity, high aqueous solubility, and potent hydrogen bonding capabilities make it an ideal starting point for the design of novel therapeutics. By understanding and applying the principles and methodologies outlined in this guide, researchers can effectively characterize this scaffold and its derivatives, accelerating the journey from initial concept to clinical candidate.
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